molecular formula C19H24FN3O2 B2947922 N-[2-Fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide CAS No. 1436063-35-2

N-[2-Fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide

Cat. No. B2947922
CAS RN: 1436063-35-2
M. Wt: 345.418
InChI Key: ZBXDCTTVNRKFSC-UHFFFAOYSA-N
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Description

“N-[2-Fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide” is a chemical compound . It is an important boric acid derivative . The compound has been obtained by a two-step substitution reaction .


Synthesis Analysis

The compound was synthesized through a two-step substitution reaction . The structure of the compound was verified by FTIR, 1H and 13C NMR, and MS .


Molecular Structure Analysis

The single crystal structure of the compound was gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) was applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction . DFT was used to further study the molecular electrostatic potential and frontier molecular orbitals of the compound .


Physical And Chemical Properties Analysis

The compound reveals some special physical and chemical properties . The molecular structure characteristics and conformation were revealed through the study of the molecular electrostatic potential and frontier molecular orbitals of the compound .

Mechanism of Action

N-[2-Fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide acts as a reversible inhibitor of BTK, which is a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK plays a critical role in the activation and survival of B-cells, and its dysregulation has been implicated in the development of B-cell malignancies. By inhibiting BTK activity, this compound blocks downstream signaling pathways and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity in both normal and malignant B-cells. This leads to decreased activation of downstream signaling pathways, including the PI3K-AKT and NF-κB pathways, which are involved in cell survival and proliferation. This compound also induces apoptosis in B-cells, leading to decreased tumor growth and improved survival in preclinical models.

Advantages and Limitations for Lab Experiments

N-[2-Fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide has several advantages as a research tool for studying B-cell malignancies. It is a highly selective inhibitor of BTK, with minimal off-target effects. It has also shown efficacy in preclinical models of CLL and NHL, making it a promising therapeutic agent for these diseases. However, this compound has some limitations as a research tool. Its potency and efficacy may vary depending on the specific cell line or animal model used, and its safety and toxicity profile in humans is still being evaluated.

Future Directions

There are several potential future directions for research on N-[2-Fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide. One area of interest is its potential use in combination with other targeted therapies, such as inhibitors of the PI3K-AKT pathway or the anti-CD20 antibody rituximab. Another area of interest is the development of biomarkers to predict response to this compound and monitor treatment efficacy. Finally, clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with CLL and NHL.

Synthesis Methods

The synthesis of N-[2-Fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide involves several steps, starting with the reaction of 4-prop-2-ynylpiperazine-1-carboxylic acid with 2-fluoro-4-nitroaniline. This is followed by reduction of the nitro group to an amine, and subsequent coupling with 3-methylbutanoyl chloride to form the final product.

Scientific Research Applications

N-[2-Fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have demonstrated its ability to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have shown that this compound can inhibit tumor growth and improve survival in mouse models of CLL and NHL.

properties

IUPAC Name

N-[2-fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c1-4-7-22-8-10-23(11-9-22)19(25)15-5-6-17(16(20)13-15)21-18(24)12-14(2)3/h1,5-6,13-14H,7-12H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXDCTTVNRKFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC#C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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